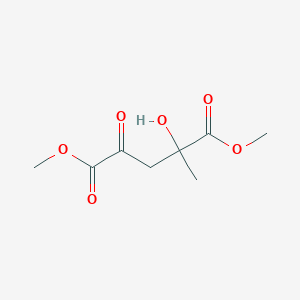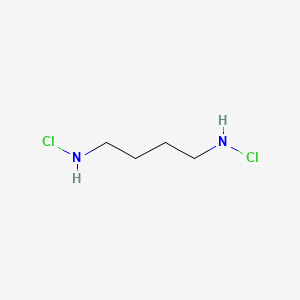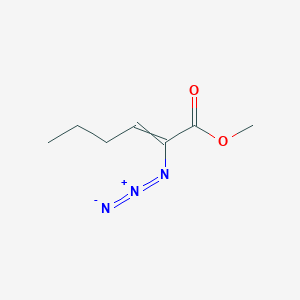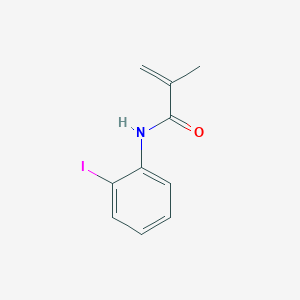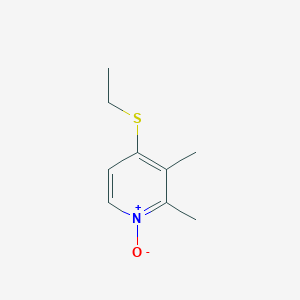
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine is a heterocyclic organic compound with a pyridine ring substituted with ethylsulfanyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2,3-dimethylpyridine with ethylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes in the cell .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethylsulfanyl-2-pyridone: Similar structure but lacks the dimethyl groups.
2,3-Dimethylpyridine: Similar structure but lacks the ethylsulfanyl group.
4-Methylsulfanyl-2,3-dimethylpyridine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine is unique due to the presence of both ethylsulfanyl and dimethyl groups on the pyridine ring
Propiedades
Número CAS |
112895-13-3 |
|---|---|
Fórmula molecular |
C9H13NOS |
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
4-ethylsulfanyl-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H13NOS/c1-4-12-9-5-6-10(11)8(3)7(9)2/h5-6H,4H2,1-3H3 |
Clave InChI |
GQWWIXIXRJWPQZ-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=[N+](C=C1)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


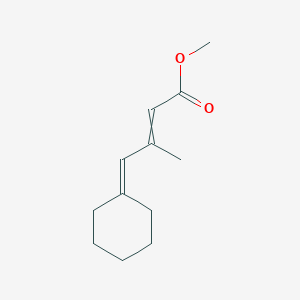
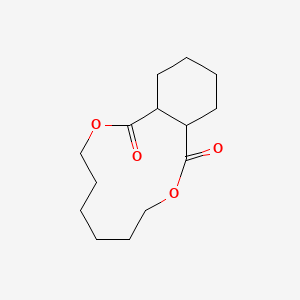
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
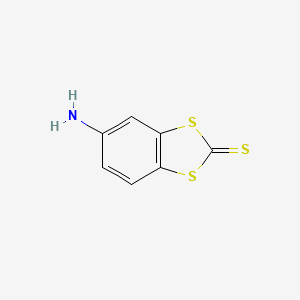
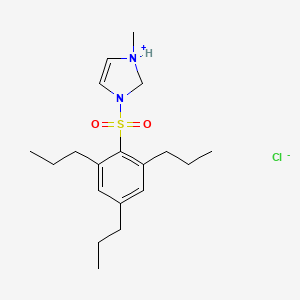
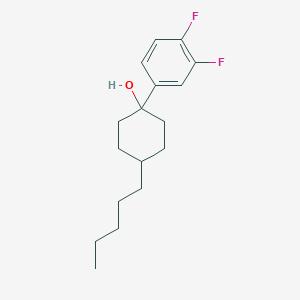
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)

